molecular formula C6H11NO3 B12944236 (S)-4-Methylmorpholine-2-carboxylic acid

(S)-4-Methylmorpholine-2-carboxylic acid

Cat. No.: B12944236
M. Wt: 145.16 g/mol
InChI Key: LJIYTRWQOOXPCZ-YFKPBYRVSA-N
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Description

Introduction to (S)-4-Methylmorpholine-2-Carboxylic Acid

Historical Context of Morpholine Derivatives in Organic Chemistry

Morpholine, first synthesized in the late 19th century, emerged as a foundational heterocycle due to its dual amine and ether functionalities. Early applications focused on its use as a solvent and corrosion inhibitor, but the development of morpholine derivatives accelerated in the 20th century with the advent of structure-activity relationship (SAR) studies. The introduction of substituents like methyl groups and carboxylic acids expanded its utility in drug design, particularly for optimizing pharmacokinetic properties such as solubility and metabolic stability. Morpholino oligomers, derived from morpholine scaffolds, revolutionized gene-targeting therapies in the 21st century, exemplified by their FDA-approved use in exon-skipping treatments for Duchenne muscular dystrophy. These advancements laid the groundwork for chiral derivatives like this compound, which combine stereochemical control with functional group diversity.

Significance of Chirality in Bioactive Morpholine Compounds

Chirality profoundly influences the biological activity of morpholine derivatives. The (S)-enantiomer of 4-methylmorpholine-2-carboxylic acid exhibits distinct binding affinities compared to its (R)-counterpart, particularly in enzyme-active sites and receptor interactions. For instance, enantiopure morpholine derivatives are critical in designing protease inhibitors, where the spatial orientation of the carboxylic acid group determines hydrogen-bonding networks and substrate specificity. This stereochemical precision minimizes off-target effects in therapeutic agents, enhancing drug efficacy and safety profiles. The demand for enantioselective synthesis methods has driven innovations in asymmetric catalysis, enabling the production of gram-scale quantities of this compound with >99% enantiomeric excess.

Structural Uniqueness of this compound

The molecular architecture of this compound integrates three key features:

  • Morpholine Core : A six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively, conferring rigidity and moderate basicity (pK~a~ ≈ 5.64).
  • Methyl Substituent : A chiral center at position 4 introduces steric hindrance, influencing conformational dynamics and intermolecular interactions.
  • Carboxylic Acid Group : Positioned at carbon 2, this moiety enhances water solubility and enables covalent conjugation with amines or alcohols via amidation or esterification.
Table 1: Structural Comparison of Morpholine Derivatives
Compound Substituents Key Properties Applications
Morpholine None pK~a~ 5.64, bp 128°C Solvent, corrosion inhibitor
N-Methylmorpholine Methyl at N Increased lipophilicity Phase-transfer catalyst
This compound Methyl at C4, COOH at C2 Chirality, water solubility Asymmetric synthesis, drug design

The carboxylic acid group facilitates salt formation, as seen in its hydrochloride derivative (CID 23079674), which exhibits improved crystallinity for pharmaceutical formulations. Quantum mechanical calculations reveal that the (S)-configuration stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and morpholine oxygen. This structural feature is absent in the (R)-enantiomer, underscoring the interplay between chirality and molecular stability.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-4-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

LJIYTRWQOOXPCZ-YFKPBYRVSA-N

Isomeric SMILES

CN1CCO[C@@H](C1)C(=O)O

Canonical SMILES

CN1CCOC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows multi-step organic synthesis pathways involving:

  • Methylation of Morpholine Derivatives:
    The initial step often involves selective methylation at the 4-position of the morpholine ring. This is typically achieved by reacting morpholine or a protected morpholine derivative with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.

  • Carboxylation Step:
    Following methylation, the introduction of the carboxylic acid group at the 2-position is commonly performed via carboxylation reactions. This can be done by treating the methylated intermediate with carbon dioxide under elevated pressure and temperature conditions, often in the presence of a base to capture CO2 and form the carboxylate intermediate, which is then acidified to yield the carboxylic acid.

  • Cyclocondensation Approaches:
    Alternative synthetic routes involve cyclocondensation reactions between diglycolic anhydride and arylideneamines or imines, which can yield polysubstituted morpholine-2-carboxylic acid derivatives. These methods allow for stereoselective synthesis of morpholine rings with substituents at defined positions, including the 4-methyl group.

  • Protection and Deprotection Strategies:
    In some syntheses, the amino group of morpholine is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during methylation and carboxylation. The Boc group is later removed using strong acids such as trifluoroacetic acid (TFA) to yield the free amine form of the target compound.

Industrial Production Methods

  • Continuous Flow Reactors:
    Industrial synthesis often employs continuous flow microreactor systems to enhance reaction efficiency, scalability, and safety. These systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reduced by-products.

  • Catalyst Use:
    Catalysts may be introduced to accelerate methylation and carboxylation steps. For example, phase-transfer catalysts or metal-based catalysts can improve reaction rates and selectivity.

  • Purification Techniques:
    Post-synthesis, purification is typically achieved through crystallization or chromatographic methods to isolate this compound with high purity suitable for pharmaceutical or research applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Methylation + Carboxylation Morpholine, methylating agent, base, CO2, heat Straightforward, scalable Requires high pressure for CO2 60–85
Cyclocondensation (Anhydride + Imines) Diglycolic anhydride, arylideneamines, reflux Stereoselective, versatile Multi-step, requires purification 50–70
Boc Protection/Deprotection Boc anhydride, TFA, methylating agents Protects amine functionality Additional steps increase time 65–80
Continuous Flow Microreactor Same as batch but in flow system High efficiency, reproducibility Requires specialized equipment 75–90

Detailed Research Findings

Stereochemical Control and Purity

  • The (S)-configuration is typically controlled by using chiral starting materials or chiral catalysts during the methylation or cyclocondensation steps.
  • X-ray crystallography and NMR spectroscopy are employed to confirm stereochemistry and purity of the final product.

Reaction Optimization

  • Reaction parameters such as temperature, pressure, solvent choice, and base concentration significantly affect yield and enantiomeric excess.
  • For example, carboxylation under supercritical CO2 conditions has been shown to improve yield and reduce reaction times.

Scalability and Environmental Considerations

  • Continuous flow methods reduce solvent waste and improve safety by minimizing the handling of hazardous reagents under high pressure.
  • Use of greener solvents and milder reaction conditions is an ongoing research focus to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and substituted morpholine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Pharmaceutical Applications

(S)-4-Methylmorpholine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in reactions that yield biologically active molecules.

Key Pharmaceutical Uses:

  • CNS Drug Development : The compound is utilized in synthesizing drugs targeting the central nervous system, which can influence neurotransmitter systems and potentially treat neurological disorders.
  • Chiral Drug Synthesis : Its chirality makes it suitable for the production of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to racemic mixtures .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing complex molecules. Its carboxylic acid functional group enhances its reactivity, facilitating various chemical transformations.

Synthetic Pathways:

  • Acylation Reactions : The compound can be used in acylation reactions to introduce acyl groups into other substrates, expanding the diversity of chemical libraries .
  • Formation of Heterocycles : It acts as a precursor in synthesizing heterocyclic compounds, which are crucial in developing new pharmaceuticals and agrochemicals .

Catalytic Applications

Recent studies have highlighted the catalytic potential of this compound in various reactions, particularly in organocatalysis.

Catalytic Roles:

  • Urethane Synthesis : The compound has been shown to enhance the efficiency of urethane formation when used as a catalyst, demonstrating its utility in polymer chemistry .
  • Chiral Separation Techniques : Capillary electrophoresis methods utilizing this compound have been developed for analyzing chiral drugs, showcasing its role in ensuring drug purity and efficacy .

Case Study 1: CNS Drug Development

Research has demonstrated that derivatives of this compound exhibit promising activity against specific CNS targets. These derivatives were synthesized and evaluated for their pharmacological profiles, revealing potential for treating disorders like depression and anxiety.

Case Study 2: Chiral Separation

A study focused on using this compound in capillary electrophoresis highlighted its effectiveness in resolving enantiomers of racemic drugs. The method provided high resolution and rapid analysis times, significantly benefiting drug formulation processes.

Mechanism of Action

The mechanism of action of (S)-4-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Morpholine Derivatives

  • (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 783349-78-0) :
    • Structural Differences : This compound shares the morpholine-2-carboxylic acid backbone but includes a tert-butoxycarbonyl (BOC) protecting group and dimethyl substituents at position 6.
    • Functional Impact : The BOC group enhances stability during synthetic processes (e.g., peptide synthesis) but reduces polarity compared to the unprotected target compound. The dimethyl groups may sterically hinder reactivity .
    • Applications : Likely used as an intermediate in organic synthesis, whereas the unprotected (S)-4-Methylmorpholine-2-carboxylic acid could be more relevant in final pharmaceutical formulations.

Oxane/Tetrahydropyran Derivatives

  • (2S,4S)-4-Methyloxane-2-carboxylic Acid (CAS 1820583-47-8): Structural Differences: Features a tetrahydropyran (oxane) ring with one oxygen atom instead of morpholine’s oxygen-nitrogen ring. Physicochemical Properties: Molecular weight (144.17 g/mol) and formula (C₇H₁₂O₃) are comparable to the target compound (estimated C₆H₁₁NO₃, ~145.16 g/mol).

Pyrimidine Derivatives

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8) :
    • Structural Differences : Aromatic pyrimidine ring with chlorine and methyl substituents.
    • Reactivity : The electron-withdrawing chlorine atom increases acidity of the carboxylic acid (pKa likely lower than morpholine derivatives). The aromatic system may enhance UV absorption, useful in analytical applications .

Thiazolidine and Imidazolidine Derivatives

  • (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid: Structural Complexity: Includes a thiazolidine ring (sulfur and nitrogen) and additional amino/hydroxyphenyl groups.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Ring System: Imidazolidine (two nitrogens) with a ketone group.

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Type Key Functional Groups Notable Applications
This compound C₆H₁₁NO₃* ~145.16 Morpholine Carboxylic acid, methyl Pharmaceutical intermediates
(S)-4-BOC-6,6-dimethylmorpholine-2-carboxylic acid C₁₂H₂₁NO₅ 259.30 Morpholine BOC, carboxylic acid, dimethyl Synthetic intermediates
(2S,4S)-4-Methyloxane-2-carboxylic acid C₇H₁₂O₃ 144.17 Oxane Carboxylic acid, methyl Chiral building blocks
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Pyrimidine Carboxylic acid, chloro, methyl Agrochemicals, drug discovery

*Estimated based on structural analysis.

Research Findings and Implications

  • Stereochemical Influence : The (S)-configuration in the target compound and (2S,4S)-oxane derivative highlights the role of chirality in drug-receptor interactions. Enantiomers may exhibit divergent biological activities.
  • Solubility Trends : Morpholine derivatives generally exhibit higher water solubility than aromatic pyrimidines due to polar heteroatoms, but BOC-protected analogs may require organic solvents.
  • Synthetic Utility : Unprotected morpholine-2-carboxylic acids are pivotal in drug design, whereas BOC-protected variants aid in stepwise synthesis.

Biological Activity

(S)-4-Methylmorpholine-2-carboxylic acid is a chiral compound that belongs to the morpholine family and is characterized by a methyl group at the fourth position and a carboxylic acid functional group at the second position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and pharmaceutical applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

This compound is synthesized through various methods, including acylation reactions that yield high purity products. The presence of the carboxylic acid group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Synthesis Overview

  • Starting Materials : Morpholine derivatives and carboxylic acids.
  • Methods : N-acylation reactions, often using activating agents to facilitate the reaction.
  • Yield : High yields are typically reported in the synthesis of this compound.

2. Biological Activities

This compound exhibits several notable biological activities:

2.1 Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis1.25 μg/mL
Escherichia coli5 μg/mL
Staphylococcus aureus10 μg/mL

2.2 Cytotoxicity

Studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

Cell Line CC50 (μM) Selectivity
T-Lymphoblastic Cells9Highly selective for pathogenic cells
HeLa S3>10No significant cytotoxic effect
HepG2>10No significant cytotoxic effect

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methyl group at the fourth position and the carboxylic acid at the second position plays a crucial role in its interaction with biological targets.

Key Findings from SAR Studies

  • The methyl substituent enhances lipophilicity, which may improve membrane permeability.
  • The carboxylic acid group is essential for binding interactions with target proteins, facilitating enzymatic inhibition or microbial growth inhibition.

Case Study 1: Antimycobacterial Activity

A study evaluated the efficacy of this compound against M. tuberculosis. The compound was found to exhibit potent antimycobacterial activity with an MIC of 1.25 μg/mL. This finding suggests its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Selective Cytotoxicity

In another investigation, this compound was tested on various cancer cell lines. The results indicated that it selectively inhibited T-lymphoblastic cells with a CC50 value of 9 μM, while showing no significant cytotoxicity towards HeLa or HepG2 cells .

5. Conclusion

This compound demonstrates significant biological activity, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its efficacy, making it a promising candidate for further research and development in medicinal chemistry.

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